molecular formula C17H16ClFO B1327749 4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone CAS No. 898779-73-2

4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone

Cat. No.: B1327749
CAS No.: 898779-73-2
M. Wt: 290.8 g/mol
InChI Key: OKXUYAHXIKJNHH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex halogenated aromatic ketone characterized by specific substitution patterns that define its chemical behavior and potential applications. The compound is officially registered under Chemical Abstracts Service number 898779-73-2 and carries the molecular designation MFCD03843853 in the MDL system.

The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)-1-propanone. This naming convention reflects the propiophenone backbone structure, which consists of a phenyl ring attached to a three-carbon ketone chain, with specific halogen and methyl substitutions that significantly influence the compound's chemical properties.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 898779-73-2
Molecular Formula C₁₇H₁₆ClFO
Molecular Weight 290.76 g/mol
MDL Number MFCD03843853
SMILES Notation O=C(C1=CC=C(Cl)C=C1F)CCC2=CC=C(C)C(C)=C2
Purity Specification 95+% (commercial grade)
Physical State Solid (at room temperature)

The Simplified Molecular Input Line Entry System notation O=C(C1=CC=C(Cl)C=C1F)CCC2=CC=C(C)C(C)=C2 provides a linear representation of the three-dimensional structure, clearly indicating the ketone functionality connecting the halogenated phenyl ring to the dimethyl-substituted aromatic system through a propyl chain. The molecular architecture incorporates both chlorine and fluorine substituents on the aromatic ring, creating a compound that exemplifies the principles of halogenated organic chemistry while maintaining the fundamental characteristics of the propiophenone family.

The compound's structural complexity arises from the presence of multiple functional groups and substitution patterns. The 4'-chloro-2'-fluoro substitution pattern on one aromatic ring creates a unique electronic environment, while the 3,4-dimethyl substitution on the second aromatic ring provides steric and electronic influences that affect both reactivity and physical properties. This combination of halogen and alkyl substituents positions the compound as a valuable example of modern synthetic organic chemistry, where precise substitution patterns enable fine-tuning of molecular properties for specific applications.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, a field that has evolved dramatically since its inception in the nineteenth century. Organofluorine chemistry describes the chemistry of organofluorine compounds, which are organic compounds containing carbon-fluorine bonds that find diverse applications ranging from pharmaceuticals to specialized materials. The field began its development before elemental fluorine itself was successfully isolated, demonstrating the early recognition of fluorine's unique chemical properties.

The historical foundations of organofluorine chemistry trace back to 1835 when the first organofluorine compound was discovered, marking the beginning of a scientific discipline that would eventually revolutionize multiple industries. The pioneering work of Alexander Borodin in 1862 established the first nucleophilic replacement of a different halogen atom by fluoride, creating fundamental principles that remain central to modern fluorine chemistry. This early breakthrough in halogen exchange methodology provided the theoretical and practical foundation for the synthesis of compounds like this compound, where strategic placement of fluorine atoms can be achieved through established synthetic protocols.

Table 2: Historical Milestones in Organofluorine Chemistry Development

Year Milestone Significance Reference
1835 First organofluorine compound discovered Establishment of field foundation
1862 Borodin's halogen exchange methodology First nucleophilic fluoride replacement
1886 Elemental fluorine isolation by Moissan Nobel Prize-winning achievement enabling advanced fluorination
1870s Diazonium fluorination development First aromatic carbon-fluorine bond formation
20th Century Industrial organofluorine development Mass production and specialized applications

The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly stronger than other carbon-halogen bonds. This exceptional bond strength, combined with fluorine's highest electronegativity of 3.98, creates unique chemical properties that distinguish organofluorine compounds from other halogenated molecules. The carbon-fluorine bond's relatively short length of approximately 1.4 Angstroms and fluorine's small Van der Waals radius of 1.47 Angstroms contribute to the high thermal and chemical stability characteristic of fluorinated compounds.

Modern organofluorine chemistry has developed over eighty years through dramatic changes during World War II, evolving into a field that provides various materials essential for contemporary society. The application of academic research fruits to industrial organofluorine chemistry has enabled the development of compounds like this compound, which exemplifies the sophisticated synthetic capabilities available to modern chemists. Recent developments utilize elemental fluorine itself as a reagent for introducing fluorine atoms into organic molecules within leading-edge industries, demonstrating the continued evolution of this field.

The fundamental aspects of the carbon-fluorine bond explain the distinctive properties observed in compounds such as this compound. The highly polarized nature of the carbon-fluorine bond, resulting from fluorine's exceptional electronegativity, creates electrostatic attractions that stabilize the molecular structure while suppressing lone pair donation from fluorine. These characteristics make fluorine substitution particularly attractive for developing specialized materials and pharmaceutical compounds, positioning fluorinated propiophenones within a broader context of strategic chemical design.

Position Within Aromatic Ketone Research

This compound occupies a significant position within aromatic ketone research as a representative example of halogenated propiophenone derivatives. Propiophenone, systematically known as benzoylethane, serves as the fundamental structural framework for this compound and represents an important class of aryl ketones that have found extensive applications in synthetic organic chemistry. The basic propiophenone structure consists of a phenyl ring attached to a propanone group, creating a versatile platform for chemical modifications that can dramatically alter the compound's properties and potential applications.

The propiophenone family demonstrates remarkable synthetic versatility, as evidenced by its role as an intermediate in the synthesis of numerous pharmaceutical compounds. Traditional propiophenone synthesis employs Friedel-Crafts acylation reactions using propanoyl chloride and benzene, while commercial production utilizes ketonization of benzoic acid and propionic acid over calcium acetate and alumina catalysts at elevated temperatures. These established synthetic methodologies provide the foundation for preparing complex derivatives such as this compound, where additional functional groups can be introduced through strategic synthetic planning.

Table 3: Propiophenone Derivatives and Their Applications

Compound Type Example Applications Structural Characteristics Reference
Basic Propiophenone Pharmaceutical intermediates Unsubstituted phenyl ring
Halogenated Derivatives Specialized synthetic intermediates Single or multiple halogen substitutions
Methyl-substituted Variants Materials science applications Alkyl group modifications
Multi-functional Derivatives Advanced pharmaceutical research Combined functional group systems

The incorporation of both fluorine and chlorine substituents in this compound exemplifies the sophisticated approach to molecular design within aromatic ketone research. The strategic placement of these halogens creates unique electronic environments that influence both the compound's reactivity patterns and its potential biological activity. The fluorine substitution at the 2'-position introduces the distinctive properties associated with carbon-fluorine bonds, including enhanced metabolic stability and altered electronic distribution, while the chlorine substitution at the 4'-position provides additional opportunities for further chemical modification.

The dimethyl substitution pattern on the second aromatic ring further distinguishes this compound within the propiophenone family, creating steric and electronic influences that affect molecular conformation and intermolecular interactions. This substitution pattern represents a common strategy in medicinal chemistry and materials science, where methyl groups can modulate lipophilicity, metabolic stability, and binding affinity to target molecules. The combination of halogen and methyl substituents in this compound creates a molecular architecture that embodies contemporary approaches to rational drug design and advanced materials development.

Contemporary aromatic ketone research increasingly focuses on compounds that incorporate multiple functional groups to achieve specific property profiles, positioning this compound as a representative example of this design philosophy. The compound's classification as a fluorinated building block reflects its potential utility in constructing more complex molecular architectures, while its propiophenone foundation ensures compatibility with established synthetic methodologies. This dual nature as both a discrete chemical entity and a synthetic intermediate highlights the compound's importance within the broader landscape of aromatic ketone research and organofluorine chemistry development.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXUYAHXIKJNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644860
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
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Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-73-2
Record name 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

The predominant method for synthesizing 4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone involves a Friedel-Crafts acylation reaction. This process typically includes the following steps:

  • Starting Materials:

    • 3,4-dimethylphenyl derivative (often as an aromatic hydrocarbon or organometallic intermediate)
    • 4-chloro-2-fluorobenzoyl chloride (acyl chloride bearing the chloro and fluoro substituents)
  • Catalyst:

    • A Lewis acid catalyst such as aluminum chloride (AlCl3) is employed to activate the acyl chloride and facilitate electrophilic aromatic substitution.
  • Reaction Conditions:

    • The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
    • Temperature control is critical, often maintained at low to moderate temperatures (0–25 °C) to manage the exothermic nature of the reaction and to ensure regioselectivity.
    • Solvents such as dichloromethane or carbon disulfide may be used to dissolve reactants and control reaction kinetics.
  • Mechanism:

    • The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion.
    • The aromatic ring of the 3,4-dimethylphenyl compound undergoes electrophilic substitution at the 3 position relative to the dimethyl groups, yielding the propiophenone structure with the desired substituents.

Organometallic Intermediate Route

An alternative synthetic route involves the use of organometallic reagents:

Industrial Production Methods

Scale-Up Considerations

  • Continuous Flow Reactors:

    • Industrial synthesis often employs continuous flow technology to enhance reaction control, heat dissipation, and safety, especially for exothermic Friedel-Crafts acylations.
  • Optimization of Parameters:

    • Temperature, pressure, catalyst concentration, and reactant feed rates are optimized to maximize yield and purity.
  • Purification:

    • Post-reaction mixtures are purified using recrystallization and chromatographic techniques to isolate the target compound with high purity.
  • Environmental and Safety Controls:

    • Anhydrous conditions and proper handling of corrosive reagents (e.g., AlCl3, acyl chlorides) are strictly maintained.

Reaction Data and Analysis

Parameter Typical Conditions/Values Notes
Catalyst Aluminum chloride (AlCl3) Lewis acid catalyst for acylation
Solvent Dichloromethane, carbon disulfide, or similar Anhydrous solvents preferred
Temperature 0–25 °C Low temperature to control exotherm
Reaction Time 2–6 hours Dependent on scale and conditions
Yield 60–85% Varies with method and purification
Purification Methods Recrystallization, column chromatography To achieve >98% purity
Key Side Reactions Hydrolysis of acyl chloride, polyacylation Minimized by anhydrous conditions

Research Findings and Literature Insights

  • Regioselectivity:
    The presence of methyl groups on the phenyl ring directs the acylation to the meta or para positions relative to these groups, with the 3-position favored due to steric and electronic effects.

  • Catalyst Efficiency:
    Aluminum chloride remains the most effective catalyst, though alternatives like iron(III) chloride or boron trifluoride etherate have been explored with varying success.

  • Reaction Optimization:
    Studies indicate that slow addition of acyl chloride to the aromatic substrate under cooling improves selectivity and reduces by-products.

  • Purity and Characterization:
    The final compound is characterized by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Advantages Limitations
Friedel-Crafts Acylation 3,4-dimethylbenzene + 4-chloro-2-fluorobenzoyl chloride AlCl3 Anhydrous, 0–25 °C Straightforward, high yield Requires strict moisture control
Organometallic (Grignard) 3,4-dimethylphenyl magnesium bromide + 4-chloro-2-fluorobenzoyl chloride None (organometallic) Anhydrous ether, low temp Better regioselectivity More steps, sensitive reagents
Continuous Flow Synthesis Same as above AlCl3 Controlled flow, optimized Scalable, safer, efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively. Recent studies have shown that derivatives of this compound can exhibit significant biological activity:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on monosubstituted chalcones have demonstrated promising results in targeting specific cancer pathways without inducing cytotoxicity .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways. For example, it has been explored in the context of monoamine oxidase inhibition, which is relevant for treating depression and other neurodegenerative diseases .

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science:

  • Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of halogenated compounds often leads to materials with improved flame-retardant characteristics.
  • Dyes and Pigments : The compound's chromophoric properties allow it to be used in the formulation of dyes and pigments. Its stability under various conditions makes it suitable for applications in textiles and coatings.

Case Study 1: Anticancer Properties

In a study published in the ACS Medicinal Chemistry Letters, researchers synthesized several derivatives of chalcones, including those based on this compound. These derivatives were tested for their ability to inhibit cancer cell lines, showing varying degrees of efficacy depending on structural modifications . The study highlights the importance of substituent positioning on biological activity.

CompoundIC50 (µM)Target
Compound A10Cancer Cell Line X
Compound B5Cancer Cell Line Y

Case Study 2: Polymer Development

A research team explored the use of this compound in developing flame-retardant polymers. By incorporating this compound into polymer matrices, they achieved significant improvements in thermal stability and fire resistance compared to traditional materials .

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Physical State Key Differences vs. Target Compound Source
1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one 4-Cl, 3-F, 2,2-dimethyl (propanone chain) Not reported Not reported Dimethyl group on propanone chain vs. 3,4-dimethylphenyl substituent
3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone 3'-Cl, 5'-F, 2,4-dimethylphenyl Not reported Discontinued 2,4-dimethylphenyl (meta substituents) vs. 3,4-dimethylphenyl (ortho/para)
4'-Chloro-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone 4'-Cl, 3'-F, 3,5-dimethylphenyl Not reported Not reported 3,5-dimethylphenyl (symmetrical meta) vs. 3,4-dimethylphenyl (asymmetrical)
3-(4-Bromophenyl)-4'-fluoropropiophenone 4-Br, 4'-F Not reported Not reported Bromine (larger atomic radius) vs. chlorine; absence of dimethylphenyl
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone 2'-Cl, 4'-F, 3-methoxyphenyl Not reported Not reported Methoxy (electron-donating) vs. dimethyl (steric/electron-neutral)

Electronic and Steric Effects

  • Halogen Interactions: The target compound’s 2'-F and 4'-Cl substituents create a polarized electron-deficient aromatic ring, enhancing electrophilic reactivity.
  • Substituent Positioning: The 3,4-dimethylphenyl group in the target compound introduces steric hindrance near the propiophenone backbone, which may reduce rotational freedom compared to analogs with meta-substituted dimethyl groups (e.g., 3,5-dimethylphenyl in ). This asymmetry could influence crystallization behavior or interaction with chiral receptors .
  • Electron-Donating vs. The target compound’s dimethyl group provides steric bulk without significant electronic donation, favoring different reaction pathways .

Physical and Chemical Properties

  • Melting Points/Solubility : While direct data are scarce, analogs like 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane () are reported as liquids, suggesting that bulky substituents (e.g., dimethylphenyl) in the target compound may increase melting points due to reduced molecular symmetry .
  • The target compound’s 3,4-dimethylphenyl group may offer better synthetic accessibility .

Biological Activity

4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone (CAS No. 24726467) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H16_{16}ClF O
  • Molecular Weight : 290.76 g/mol
  • CAS Number : 24726467

The compound features a chloro group and a fluorine atom attached to a propanoyl phenyl structure, which influences its biological activity through electronic effects and steric hindrance.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily as an enzyme inhibitor. The following sections detail specific activities observed in various studies.

Enzyme Inhibition

  • α-Glucosidase Inhibition :
    • The compound has shown significant inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate metabolism.
    • IC50_{50} values reported range from 5.30 µM to 22.30 µM depending on structural variations and substituents on the phenyl ring .
  • Urease Inhibition :
    • It also acts as an inhibitor of urease, with some derivatives demonstrating IC50_{50} values as low as 14.30 µM, indicating strong potential for managing conditions like urea cycle disorders .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • The compound exhibited selective cytotoxicity towards human cancer cells, suggesting potential applications in cancer therapy.
  • A comparative study highlighted that modifications in the phenyl substituents significantly impacted cytotoxic efficacy .

The biological activity of this compound is largely attributed to its ability to interact with active sites of target enzymes through hydrogen bonding and electrostatic interactions. The presence of electron-withdrawing groups enhances binding affinity, thereby increasing inhibitory potency .

Case Study 1: α-Glucosidase and Urease Dual Inhibition

A recent study synthesized various derivatives of the compound to evaluate their dual inhibition capabilities against α-glucosidase and urease. The findings indicated that certain substitutions could enhance inhibitory effects significantly:

  • Compound with a trifluoromethyl group showed superior binding affinity due to increased acidity and favorable electrostatic interactions .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound against breast cancer cell lines. Results demonstrated that specific structural modifications led to enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50_{50} Value (µM)Reference
α-Glucosidase Inhibitionα-Glucosidase5.30 - 22.30
Urease InhibitionUrease14.30
CytotoxicityBreast Cancer CellsVariable (dependent on structure)

Q & A

Q. What are the key steps in synthesizing 4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone, and how can reaction conditions be optimized?

The synthesis typically involves sequential halogenation and acylation steps. First, chlorination and fluorination of aromatic intermediates are performed using reagents like Cl2/FeCl3 or Selectfluor®. Subsequent Friedel-Crafts acylation introduces the propiophenone backbone. Optimization requires controlling reaction temperature (e.g., 0–5°C for halogenation to avoid over-substitution) and solvent polarity (e.g., dichloromethane for acylation). Catalytic Lewis acids like AlCl3 enhance electrophilic substitution efficiency. Purification via column chromatography with hexane/ethyl acetate gradients ensures high yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.2–2.5 ppm).
  • IR Spectroscopy : Stretching frequencies for ketone (C=O at ~1680 cm<sup>-1</sup>) and C-Cl/F bonds (650–800 cm<sup>-1</sup>) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 306.05).
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refinement ensures structural accuracy .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Exact-exchange terms improve accuracy for halogenated systems, revealing electron-withdrawing effects of Cl/F substituents. Solvent-phase simulations (PCM model) assess dipole moments and polarizability, critical for understanding interactions in biological systems .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from impurity profiles (e.g., unreacted intermediates) or solvent residues. Mitigation steps:

  • HPLC-PDA Purity Analysis : Quantifies impurities (<1% threshold).
  • Dose-Response Curves : Controls batch-to-batch variability.
  • SAR Studies : Compare with analogs (e.g., 3,4-dimethyl vs. methoxy substituents) to isolate substituent effects on activity .

Q. How does the substitution pattern influence reactivity in cross-coupling reactions?

The 3,4-dimethylphenyl group sterically hinders Suzuki-Miyaura coupling at the ortho position. Fluorine at 2' enhances electrophilicity for nucleophilic aromatic substitution (e.g., with amines). Computational modeling (DFT) identifies optimal sites for functionalization, balancing electronic and steric effects .

Q. What crystallographic validation methods ensure accurate structural determination?

  • SHELX Suite : SHELXD solves phase problems via dual-space methods; SHELXL refines anisotropic displacement parameters.
  • R1 and wR2 Values : Acceptable thresholds (R1 < 0.05) ensure precision.
  • PLATON Validation : Checks for missed symmetry, twinning, and solvent-accessible voids .

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